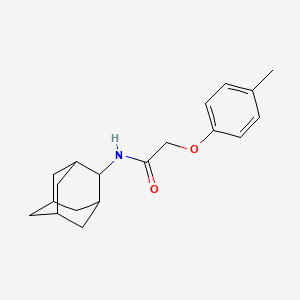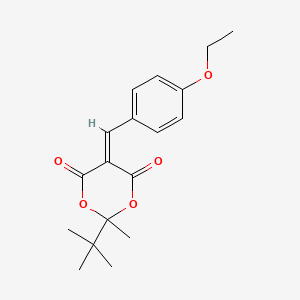![molecular formula C17H19N3O B5769647 N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
N-[2-(1-piperidinyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-piperidinyl)phenyl]nicotinamide, also known as PPNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNA is a derivative of nicotinamide, which is a form of vitamin B3 that plays a crucial role in cellular metabolism. PPNA has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and apoptosis.
Scientific Research Applications
N-[2-(1-piperidinyl)phenyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific biological pathways.
Mechanism of Action
N-[2-(1-piperidinyl)phenyl]nicotinamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activity of these pathways, leading to the suppression of inflammation, oxidative stress, and apoptosis. This compound also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to protect neurons from oxidative stress and inflammation, reduce the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(1-piperidinyl)phenyl]nicotinamide has several advantages for lab experiments, including its high solubility in water and its ability to modulate multiple biological pathways. However, this compound also has some limitations, including its relatively low yield during synthesis and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[2-(1-piperidinyl)phenyl]nicotinamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new biological targets for this compound. This compound has also shown promise as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases, and further studies are needed to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
N-[2-(1-piperidinyl)phenyl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-bromonicotinic acid with piperidine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 50%.
properties
IUPAC Name |
N-(2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-7-6-10-18-13-14)19-15-8-2-3-9-16(15)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWLQVUXQKHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)

![ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)

![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
